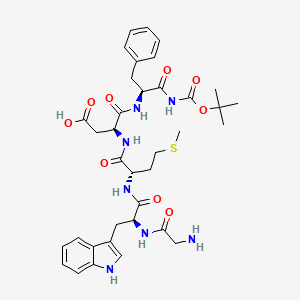
グアニジニル-ナルトリンドール二トリフルオロ酢酸塩
説明
グアニジニル-ナルトリンドール二トリフルオロ酢酸塩は、κオピオイド受容体に対する選択的な拮抗作用で知られる化学化合物です。この化合物は、ナルトリンドールの誘導体であり、グアニジン基で修飾され、二トリフルオロ酢酸塩として安定化されています。 神経科学や薬理学の分野では、特定の受容体部位に対する強力で選択的な作用から注目を集めています .
2. 製法
合成経路と反応条件: グアニジニル-ナルトリンドール二トリフルオロ酢酸塩の合成は、通常、次の手順を踏みます。
出発物質: 合成は、既知のオピオイド受容体拮抗剤であるナルトリンドールから始まります。
グアニジニル化: ナルトリンドールは、制御された条件下でグアニジン誘導体と反応させ、グアニジン基を導入します。
塩形成: 得られたグアニジニル-ナルトリンドールは、次にトリフルオロ酢酸で処理して、二トリフルオロ酢酸塩を形成します。この手順により、化合物の安定性と溶解性が確保されます。
工業生産方法: 特定の工業生産方法は広く文書化されていませんが、プロセスは一般的に、収率、純度、および費用対効果の最適化により、ラボでの合成をスケールアップすることを含みます。 これには、自動反応器、精製システム、および厳格な品質管理対策の使用が含まれる場合があります .
反応の種類:
酸化: グアニジニル-ナルトリンドール二トリフルオロ酢酸塩は、特にグアニジン基で酸化反応を起こし、さまざまな酸化誘導体を形成します。
還元: 還元反応は、ナルトリンドールコアを標的とし、その受容体結合特性を改変する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬は、塩基性または酸性条件で使用できます。
主な製品:
酸化: グアニジニル-ナルトリンドールの酸化誘導体。
還元: ナルトリンドールコアの還元型。
4. 科学研究への応用
グアニジニル-ナルトリンドール二トリフルオロ酢酸塩は、科学研究にいくつかの応用があります。
神経科学: 痛み調節、中毒、気分障害におけるκオピオイド受容体の役割を研究するために使用されます。
薬理学: この化合物は、受容体-リガンド相互作用の理解と新しい鎮痛剤の開発に役立ちます。
生化学: κオピオイド受容体を伴うシグナル伝達経路を調査するために、アッセイで使用されます。
科学的研究の応用
Guanidinyl-naltrindole di-trifluoroacetate has several applications in scientific research:
Neuroscience: It is used to study the role of κ opioid receptors in pain modulation, addiction, and mood disorders.
Pharmacology: The compound helps in understanding receptor-ligand interactions and the development of new analgesics.
Biochemistry: It is employed in assays to investigate the signaling pathways involving κ opioid receptors.
作用機序
グアニジニル-ナルトリンドール二トリフルオロ酢酸塩は、κオピオイド受容体に選択的に結合することにより、その作用を発揮します。これにより、内因性リガンドの作用が阻害されます。この拮抗作用は、痛みの知覚、気分の調節、および依存症の行動に関与する受容体のシグナル伝達経路を阻害します。 この化合物の高い選択性と効力は、これらの生理学的プロセスの基礎となる分子メカニズムを解明するための貴重なツールとなります .
類似の化合物:
ノルビナルトルフィン: 別の選択的なκオピオイド受容体拮抗剤ですが、グアニジニル-ナルトリンドール二トリフルオロ酢酸塩と比べて効力と選択性が低くなっています。
ナルトリンドール: 親化合物である非選択的オピオイド受容体拮抗剤。
ブプレノルフィン: κオピオイド受容体における部分アゴニストで、痛み管理や中毒治療に使用されます。
ユニークさ: グアニジニル-ナルトリンドール二トリフルオロ酢酸塩は、κオピオイド受容体に対する高い選択性と効力によって際立っています。 これは、研究への応用における優れたツールとなり、受容体機能と潜在的な治療標的に関するより正確な洞察を提供します .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidinyl-naltrindole di-trifluoroacetate typically involves the following steps:
Starting Material: The synthesis begins with naltrindole, a known opioid receptor antagonist.
Guanidinylation: Naltrindole is reacted with a guanidine derivative under controlled conditions to introduce the guanidine group.
Salt Formation: The resulting guanidinyl-naltrindole is then treated with trifluoroacetic acid to form the di-trifluoroacetate salt. This step ensures the compound’s stability and solubility.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated reactors, purification systems, and stringent quality control measures .
Types of Reactions:
Oxidation: Guanidinyl-naltrindole di-trifluoroacetate can undergo oxidation reactions, particularly at the guanidine group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the naltrindole core, potentially modifying its receptor binding properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of guanidinyl-naltrindole.
Reduction: Reduced forms of the naltrindole core.
Substitution: Various substituted guanidinyl-naltrindole derivatives.
類似化合物との比較
Norbinaltorphimine: Another selective κ opioid receptor antagonist, but less potent and selective compared to guanidinyl-naltrindole di-trifluoroacetate.
Naltrindole: The parent compound, which is a non-selective opioid receptor antagonist.
Buprenorphine: A partial agonist at κ opioid receptors, used in pain management and addiction treatment.
Uniqueness: Guanidinyl-naltrindole di-trifluoroacetate stands out due to its high selectivity and potency for κ opioid receptors. This makes it a superior tool for research applications, providing more precise insights into receptor function and potential therapeutic targets .
特性
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXCKWXJRPYRLW-AWCPWCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















